

# Comparison of different stationary phases for Dapagliflozin impurity separation.

Author: BenchChem Technical Support Team. Date: December 2025



# A Comparative Guide to Stationary Phases for Dapagliflozin Impurity Separation

The selection of an appropriate stationary phase is a critical step in the development of a robust HPLC method for the separation of Dapagliflozin and its impurities. The chemical and physical properties of the stationary phase dictate the selectivity and resolution of the chromatographic separation. This guide provides a comparison of different stationary phases used for the analysis of Dapagliflozin impurities, supported by experimental data from various studies.

## **Principles of Stationary Phase Selection**

High-performance liquid chromatography (HPLC) is a cornerstone technique for impurity profiling in pharmaceuticals.[1] The choice of the stationary phase is paramount for achieving the desired selectivity and resolution between the active pharmaceutical ingredient (API) and its impurities.[2] Reversed-phase HPLC (RP-HPLC) is the most common mode of separation for Dapagliflozin and its impurities, primarily utilizing silica-based bonded phases.[3][4][5][6][7] [8][9] The key characteristics of a stationary phase that influence separation include the type of bonded phase (e.g., C18, C8, Phenyl), end-capping, carbon load, particle size, and pore size.

### **Comparison of Stationary Phase Performance**







The following table summarizes the performance of different stationary phases for the separation of Dapagliflozin and its impurities based on published methods. It is important to note that direct comparison is challenging as other chromatographic parameters (e.g., mobile phase, gradient program) vary between studies. However, this compilation provides valuable insights into the applicability of various stationary phases.



Stationary Phase	Column Dimensions	Mobile Phase	Key Findings & Performance Data	Reference
Hypersil BDS C18	250 mm x 4.6 mm, 5 μm	Gradient: Mobile Phase A (Buffer pH 6.5) and Mobile Phase B (Acetonitrile:Wat er 90:10)	Successfully separated Dapagliflozin from six impurities (A, B, C, D, E, and F) with good resolution. Retention times were 16.95 min for Dapagliflozin and ranged from 2.72 to 34.36 min for the impurities.	
BDS Hypersil C18	250 mm x 4.6 mm, 5 μm	Gradient: Water and Acetonitrile	A sensitive method for the determination of Dapagliflozin, its alpha isomer, and starting material in the presence of major degradation products. Fifteen impurities were detected.[10][11]	[10][11]
YMC ODS A C- 18	150 mm x 4.6 mm	Isocratic: Acetonitrile:Wate r (50:50 v/v)	All degradation impurities were well separated. Dapagliflozin is more sensitive to	[7]



			acid and alkali degradation.[7]	
Kromasil 100-5- C8	100 mm x 4.6 mm	Isocratic: Acetonitrile:Wate r (52:48 v/v)	A stability- indicating method where the drug was found to be stable under photolytic, thermal, neutral, alkaline, and oxidative conditions. The retention time for Dapagliflozin was 1.67 minutes.[4]	[4]
Intersil ODS C18	250 mm x 4.6 mm, 5 μm	Isocratic: Ammonium dihydrogen phosphate buffer (pH 6.8) and Methanol (65:35 v/v)	A simple and precise method for the simultaneous quantification of Dapagliflozin and Saxagliptin.[5]	[5]
Develosil ODS HG-5 RP C18	150 mm x 4.6 mm, 5 μm	Isocratic: Methanol:Phosp hate buffer (0.02M, pH 3.6) (45:55% v/v)	A rapid, precise, and accurate method for the estimation of Dapagliflozin in bulk and marketed formulations.[6]	[6]
Zorbax phenyl	50 mm x 3.0 mm, 1.8 μm	Isocratic: Acetonitrile:Wate r (70:30 v/v)	A stability- indicating UPLC method for the	[12]



			simultaneous determination of Dapagliflozin and three of its synthesis impurities with high sensitivity. [12]	
Cosmosil C18	Not Specified	Isocratic: Methanol and Water (85:15, pH 3)	A robust, precise, and accurate method suitable for quantitative and qualitative assessments in pharmaceutical formulations.[3]	[3]
Agilent 55 TC C8 (2)	250 x 4.6 mm	Isocratic: Methanol:Water (70:30 v/v)	The method showed good resolution and a reasonable retention time for Dapagliflozin.[8]	[8]
Peerless Basic C18	250 mm x 4.6 mm, 5 μm	Isocratic: Acetonitrile and Water (90:10 v/v)	A simple and accurate method with a retention time of 3.30 min for Dapagliflozin.	[13]
Kromasil C18	250 mm x 4.6 mm, 5 μm	Isocratic: Methanol and Water (75:25 v/v)	A rapid and reproducible technique for the analysis of Dapagliflozin in tablet formulation with a retention	[9]



time of 5.27 min.

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### **Experimental Protocols**

Below are detailed methodologies from key studies that highlight the different approaches to **Dapagliflozin impurity** separation.

Method 1: Gradient Separation on Hypersil BDS C18[14]

- Stationary Phase: Hypersil BDS C18 column (250 mm × 4.6 mm, 5 μm)
- Mobile Phase A: Buffer pH 6.5
- Mobile Phase B: Acetonitrile:Water (90:10 v/v)
- Gradient Program:
  - 0–8 min: 75:25 (A:B)
  - 8–12 min: 55:45 (A:B)
  - 12–25 min: 55:45 (A:B)
  - 25–35 min: 40:60 (A:B)
- Flow Rate: 1 mL/min
- · Detection: UV at 245 nm

Method 2: Isocratic Separation on YMC ODS A C-18[7]

- Stationary Phase: YMC ODS A C-18 (150mm x 4.6mm)
- Mobile Phase: Acetonitrile:Water (50:50 v/v)
- Flow Rate: 0.7 mL/min



· Detection: UV at 273 nm

Column Temperature: 35°C

Method 3: Isocratic Separation on Kromasil 100-5-C8[4]

• Stationary Phase: Kromasil 100-5-C8 (100 mm × 4.6 mm)

Mobile Phase: Acetonitrile:Water (52:48 v/v)

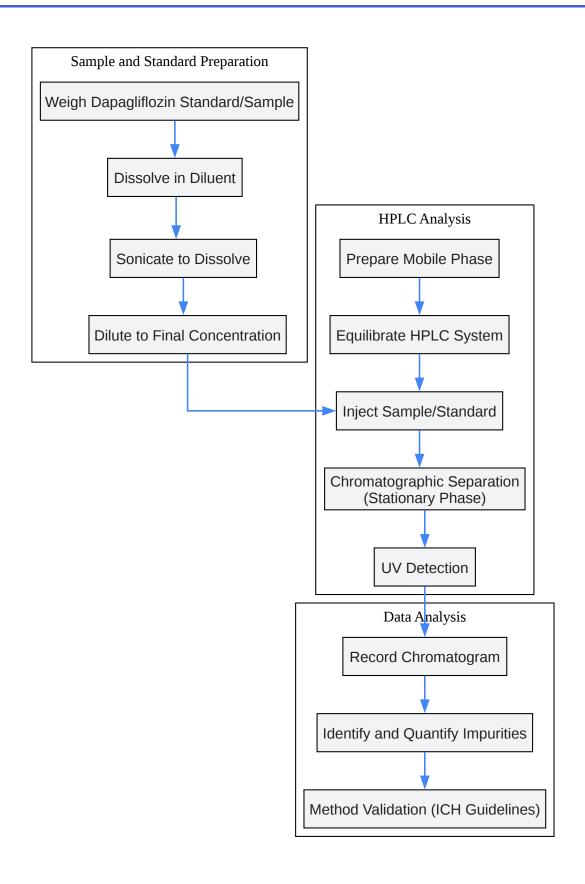
• Flow Rate: 1.0 mL/min

• Detection: UV at 224 nm

### **Visualization of Experimental Workflow**

The following diagram illustrates a typical experimental workflow for the separation of Dapagliflozin impurities using HPLC.





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Caption: General workflow for **Dapagliflozin impurity** analysis by HPLC.



### Conclusion

The choice of stationary phase for **Dapagliflozin impurity** separation is diverse, with C18 phases being the most frequently reported. The selection between C18, C8, and Phenyl phases can influence the selectivity for specific impurities. For instance, phenyl columns can offer alternative selectivity for aromatic compounds.[12] The data suggests that for comprehensive impurity profiling, especially when dealing with a large number of process-related impurities and degradation products, a high-resolution C18 column under gradient conditions is often preferred.[10][11] For simpler assays or the separation of a few known impurities, isocratic methods with either C18 or C8 columns can provide rapid and robust results.[4][7][8][9] Ultimately, the optimal stationary phase must be selected based on the specific requirements of the analysis, including the number and nature of the impurities to be separated, and validated according to ICH guidelines.[3][4]

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- To cite this document: BenchChem. [Comparison of different stationary phases for Dapagliflozin impurity separation.]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b600843#comparison-of-different-stationary-phases-for-dapagliflozin-impurity-separation]

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